molecular formula C14H18ClNO2 B2956410 Benzyl 2-(chloromethyl)piperidine-1-carboxylate CAS No. 166107-55-7

Benzyl 2-(chloromethyl)piperidine-1-carboxylate

Cat. No.: B2956410
CAS No.: 166107-55-7
M. Wt: 267.75
InChI Key: HQOATBDYNXZHJN-UHFFFAOYSA-N
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Description

Benzyl 2-(chloromethyl)piperidine-1-carboxylate (CAS 166107-55-7) is a chemical building block of high value in medicinal chemistry and drug discovery research. This compound features a piperidine ring that is both protected at the nitrogen with a benzyloxycarbonyl (Cbz) group and functionalized at the 2-position with a chloromethyl group, making it a versatile intermediate for the synthesis of more complex, conformationally restricted nitrogen-containing heterocycles . The chloromethyl handle is a key reactive site that allows researchers to easily introduce the piperidine scaffold into larger molecular architectures through further nucleophilic substitution or metal-catalyzed cross-coupling reactions . This enables the exploration of structure-activity relationships and is particularly valuable for creating diverse compound libraries aimed at probing biological targets . As a Cbz-protected amine, the compound offers stability during synthetic transformations while allowing for facile deprotection when needed. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 2-(chloromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOATBDYNXZHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166107-55-7
Record name benzyl 2-(chloromethyl)piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(chloromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate and chloromethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The product is typically purified using large-scale chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(chloromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(chloromethyl)piperidine-1-carboxylate is a synthetic compound with a piperidine structure that includes a benzyl group and a chloromethyl substituent. It is valued in medicinal chemistry for its carboxylate functional group, which can engage in various reactions, making it a versatile building block for synthesizing complex molecules with potential therapeutic effects.

Potential Applications

This compound has several potential applications:

  • Pharmaceutical Development It serves as a building block in synthesizing complex molecules with potential therapeutic effects.
  • Chemical Research The compound's carboxylate functional group can participate in various reactions.
  • Versatility in Synthetic Organic Chemistry It can undergo chemical transformations.

Compound Variations

Several related compounds exhibit different structural and chemical properties:

CompoundStructure FeaturesUnique Aspects
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl instead of chloromethylMore hydrophilic properties
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylateDifferent position for chlorocarbonyl substitutionPotentially different reactivity
N-Benzylpiperidine-1-carboxylic acidLacks chloromethyl groupMore acidic nature

This compound is unique due to its chloromethyl substituent, which enhances its reactivity compared to other derivatives.

Research

Mechanism of Action

The mechanism of action of Benzyl 2-(chloromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structural features and the nature of the target enzyme. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the benzyl group can interact with hydrophobic pockets in receptor proteins, modulating their activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison of Benzyl 2-(chloromethyl)piperidine-1-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Variation at the Piperidine Ring

A. Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate (CAS: 1352534-68-9)
  • Molecular formula : C₁₈H₁₉ClN₂O₂
  • Molecular weight : 330.81 g/mol
  • Key differences : Replaces the chloromethyl group with a 2-chloropyridin-3-yl substituent.
  • The chlorine atom on the pyridine may direct electrophilic substitution reactions. Applications: Likely used in medicinal chemistry for targeting aromatic receptor sites .
B. Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)
  • Molecular formula : C₁₃H₁₈N₂O₂
  • Molecular weight : 234.30 g/mol
  • Key differences: Substitutes the chloromethyl group with an amino (-NH₂) group at position 3.
  • Implications: The amino group increases basicity (pKa ~10–11), enabling salt formation or participation in condensation reactions. Safety Note: Limited toxicological data available; requires cautious handling .
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
  • Molecular formula: C₁₄H₁₉NO₃
  • Molecular weight : 249.31 g/mol
  • Key differences : Features a hydroxymethyl (-CH₂OH) group at position 3.
  • Implications :
    • The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, improving aqueous solubility.
    • Applications: Useful in prodrug design or as a polar intermediate .

Functional Group Reactivity Comparison

Compound Reactive Group Reactivity Profile
This compound -CH₂Cl Undergoes SN2 reactions (e.g., with amines, thiols) to form alkylated derivatives .
Benzyl 4-aminopiperidine-1-carboxylate -NH₂ Participates in acylation, reductive amination, or Schiff base formation .
Benzyl 2-(phenylselenomethyl)piperidine-1-carboxylate -SeCH₂Ph Selenium enables redox-active transformations (e.g., elimination to alkenes) .

Biological Activity

Benzyl 2-(chloromethyl)piperidine-1-carboxylate is a synthetic compound with a piperidine structure that features a benzyl group and a chloromethyl substituent. Its potential applications in medicinal chemistry are significant due to the presence of the carboxylate functional group, which can participate in various biological interactions and transformations. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

This compound can undergo several chemical transformations that enhance its versatility in synthetic organic chemistry. The synthesis typically involves multi-step processes that yield high purity and efficiency. The compound is characterized by its unique chloromethyl substituent, which increases its reactivity compared to other derivatives.

Synthesis Overview:

  • Starting Material: Benzylamine
  • Reagents: Chloromethyl methyl ether, piperidine derivatives
  • Yield: High yields reported in various synthetic pathways

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key derivatives and their structural features:

Compound NameStructural FeatureBiological Activity
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylateHydroxymethyl instead of chloromethylMore hydrophilic properties
Benzyl 3-(chlorocarbonyl)piperidine-1-carboxylateDifferent position for chlorocarbonylPotentially different reactivity
N-Benzylpiperidine-1-carboxylic acidLacks chloromethyl groupMore acidic nature

Preliminary studies indicate that this compound interacts with various biological targets, suggesting its potential as a pharmacological agent.

Biological Activity and Case Studies

Recent research has highlighted the compound's inhibitory effects on specific enzymes and its potential therapeutic applications. For instance, studies have shown that it may act as an inhibitor for certain deubiquitinating enzymes, which are implicated in cancer progression.

Case Study Findings:

  • Inhibition of USP1/UAF1 Complex:
    • Activity: Increased monoubiquitinated PCNA levels, decreased cell survival.
    • Implication: Potential use in anticancer therapies due to its ability to disrupt cellular repair mechanisms .
  • NAPE-PLD Inhibition:
    • Activity: Inhibitory potency measured using membrane lysates from HEK293T cells.
    • Result: Compounds derived from this compound showed significant inhibition of NAPE-PLD, affecting endocannabinoid metabolism .
  • Neuropharmacological Effects:
    • Study: Investigated effects on emotional behavior in mouse models.
    • Result: Doses of related compounds led to observable changes in behavior, indicating potential applications in treating mood disorders .

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 2-(chloromethyl)piperidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperidine derivatives are prepared by reacting benzyl-protected piperidine precursors with chloromethylating agents (e.g., chloromethyl chloride) under basic conditions. In related syntheses, cesium carbonate in DMF at elevated temperatures (e.g., 100°C) facilitates coupling reactions between amines and chlorinated intermediates . Key steps include:

  • Protecting the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.
  • Introducing the chloromethyl substituent via alkylation or substitution.
  • Purification via column chromatography or crystallization.

Q. What safety protocols should be followed when handling this compound in the lab?

Despite limited toxicological data, assume potential hazards based on structural analogs. Implement:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • First Aid : For skin contact, wash immediately with soap and water for 15+ minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in sealed containers away from oxidizers and moisture at room temperature .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^{13}C NMR to verify benzyl, piperidine, and chloromethyl groups.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ peaks).
  • HPLC : Assess purity (>95% by reverse-phase chromatography).
  • Elemental Analysis : Verify stoichiometry (C, H, N, Cl) .

Advanced Research Questions

Q. How can structural discrepancies in toxicity data between SDS sources be resolved?

Conflicting hazard reports (e.g., "no known hazards" vs. "skin/eye irritation" warnings) require:

  • Comparative Toxicology Studies : Test acute toxicity (e.g., LD50_{50} in rodents) and irritation potential (OECD Test Guidelines 404/405).
  • In Silico Modeling : Use tools like QSAR to predict toxicity based on chloromethyl and piperidine moieties .
  • Literature Review : Cross-reference peer-reviewed studies on structurally similar compounds (e.g., benzyl piperidine carboxylates) .

Q. What strategies optimize reaction conditions for introducing the chloromethyl group?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF may reduce side reactions .
  • Base Selection : Test cesium carbonate, K2_2CO3_3, or DBU to deprotonate intermediates and drive substitution .
  • Temperature Gradients : Vary reaction temperatures (e.g., 50–100°C) to balance yield and decomposition.
  • Kinetic Monitoring : Use TLC or in situ IR to track reaction progress and identify byproducts .

Q. How does the chloromethyl substituent influence the compound’s reactivity in downstream applications?

The chloromethyl group acts as a versatile handle for further functionalization:

  • Nucleophilic Substitution : Replace Cl with amines, thiols, or alkoxides to generate diverse derivatives.
  • Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) after converting Cl to a boronate ester.
  • Oxidation/Reduction : Transform to hydroxymethyl (via hydrolysis) or methyl (via reduction) groups for SAR studies .

Q. What crystallographic insights exist for related benzyl piperidine carboxylates?

X-ray studies of analogs (e.g., trifluoromethyl-substituted derivatives) reveal:

  • Conformational Flexibility : Piperidine rings adopt chair or boat conformations depending on substituents.
  • Hydrogen Bonding : Carboxylate esters form intermolecular H-bonds, influencing crystal packing and stability .
  • Electron Density Maps : High-resolution data (R factor <0.05) validate bond lengths/angles and stereochemistry .

Contradiction Analysis & Methodological Guidance

Q. How to address conflicting stability data in SDS documents?

Some SDS note stability under recommended storage , while others warn about incompatibility with oxidizers . Resolve via:

  • Accelerated Stability Testing : Expose the compound to heat, light, and humidity, monitoring degradation via HPLC.
  • Compatibility Matrices : Test interactions with common lab reagents (e.g., acids, bases, metals) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to enzymes (e.g., proteases) using AutoDock or Schrödinger.
  • MD Simulations : Analyze conformational dynamics in aqueous or lipid environments (e.g., GROMACS) .
  • Pharmacophore Modeling : Identify critical functional groups (chloromethyl, carboxylate) for target engagement .

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